Bgbtsbx

Description

Bgbtsbx, identified by the CAS registry number 7507-86-0, is a brominated aromatic aldehyde with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol. Its IUPAC name is 2-bromo-5-methoxybenzaldehyde, featuring a benzene ring substituted with a bromine atom at the 2-position, a methoxy group at the 5-position, and an aldehyde functional group at the 1-position.

This compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the coupling of bromobenzaldehyde derivatives with methyl carbonates or boron-containing reagents under conditions involving catalysts like Pd(PPh₃)₂Cl₂ . Its primary applications include serving as an intermediate in pharmaceutical synthesis and organic chemistry research, particularly in developing bioactive molecules or functional materials.

Properties

CAS No. |

75296-16-1 |

|---|---|

Molecular Formula |

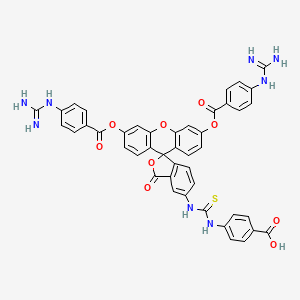

C44H32N8O9S |

Molecular Weight |

848.8 g/mol |

IUPAC Name |

4-[[3',6'-bis[(4-carbamimidamidobenzoyl)oxy]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl]carbamothioylamino]benzoic acid |

InChI |

InChI=1S/C44H32N8O9S/c45-41(46)49-25-9-3-23(4-10-25)38(55)58-29-14-17-33-35(20-29)60-36-21-30(59-39(56)24-5-11-26(12-6-24)50-42(47)48)15-18-34(36)44(33)32-16-13-28(19-31(32)40(57)61-44)52-43(62)51-27-7-1-22(2-8-27)37(53)54/h1-21H,(H,53,54)(H4,45,46,49)(H4,47,48,50)(H2,51,52,62) |

InChI Key |

LYWNSVUNJBBQBQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)NC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)OC(=O)C6=CC=C(C=C6)NC(=N)N)OC7=C4C=CC(=C7)OC(=O)C8=CC=C(C=C8)NC(=N)N)OC3=O |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)OC(=O)C6=CC=C(C=C6)NC(=N)N)OC7=C4C=CC(=C7)OC(=O)C8=CC=C(C=C8)NC(=N)N)OC3=O |

Synonyms |

3',6'-bis(4-guanidinobenzoyloxy)-5-(N'-4-carboxyphenyl)thioureidospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one BGBTSBX fluorescein dieste |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Bgbtsbx belongs to a class of brominated benzaldehyde derivatives. Three structurally analogous compounds, identified in recent literature, are compared below:

Structural Analog 1: 2-Bromo-4-hydroxy-5-methoxybenzaldehyde (CAS 934239-43-7)

- Molecular Formula : C₈H₇BrO₃

- Key Differences: The addition of a 4-hydroxy group introduces hydrogen-bonding capacity, increasing polarity (TPSA = 66.8 Ų) and reducing lipophilicity (Log S = -2.9) compared to this compound.

Structural Analog 2: 5-(Benzyloxy)-2-bromobenzaldehyde (CAS 102071-14-5)

- Molecular Formula : C₁₄H₁₁BrO₂

- This analog is favored in synthetic routes requiring protective-group strategies or enhanced membrane permeability .

Structural Analog 3: 2-Bromo-5-isopropoxybenzaldehyde (CAS 102071-16-7)

- Molecular Formula : C₁₀H₁₁BrO₂

- Key Differences : The isopropoxy group replaces methoxy, slightly lowering polarity (TPSA = 35.5 Ų ) while maintaining comparable solubility (Log S = -2.7 ). This modification may optimize pharmacokinetic properties in drug design, balancing lipophilicity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.